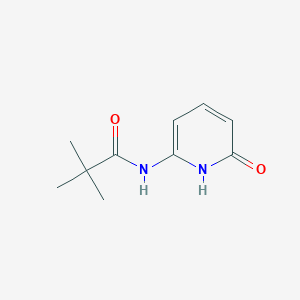
3,5-Difluoro-2-methoxybenzamide
Übersicht
Beschreibung
3,5-Difluoro-2-methoxybenzamide, also known as DFMB, is a chemical compound that has received increasing attention from the scientific community due to its potential implications in numerous fields of research and industry. It has a molecular weight of 187.15 .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C8H7F2NO2/c1-13-7-5 (8 (11)12)2-4 (9)3-6 (7)10/h2-3H,1H3, (H2,11,12) .Physical and Chemical Properties Analysis
This compound is a solid at ambient temperature .Wissenschaftliche Forschungsanwendungen
Antibacterial Properties
3,5-Difluoro-2-methoxybenzamide analogues have been studied for their potential as antibacterial agents. The modification of these compounds has led to the creation of potent inhibitors targeting the bacterial cell division protein FtsZ. These inhibitors have shown significant antibacterial activity, especially against Staphylococcus aureus, with improved pharmaceutical properties compared to earlier generations of such compounds (Haydon et al., 2010).
Interaction with the Cell Division System
The derivatives of this compound have been observed to impact the cell division system in bacteria. Specifically, these compounds have been found to inhibit cell division in Bacillus subtilis, causing filamentation and eventual lysis of the cells (Ohashi et al., 1999).
Chemical Synthesis and Molecular Docking Studies
Molecular docking studies have been conducted to understand the structural and functional characteristics of this compound analogues. These studies have highlighted the importance of the difluorobenzamide motif for the allosteric inhibition of FtsZ, a key bacterial protein, and have provided insights into the interactions of these compounds with biological targets (Barbier et al., 2023).
Development of Radiotracers
This compound analogues have been explored for their potential in the development of radiotracers for positron emission tomography (PET), particularly in research related to Alzheimer's disease. This application is significant in the field of neurology and pharmaceutical development (Gao et al., 2018).
Corrosion Inhibition
Compounds similar to this compound have been investigated as corrosion inhibitors. Their effectiveness in protecting materials like carbon steel in acidic environments demonstrates a potential application in industrial processes (Fouda et al., 2020).
Wirkmechanismus
Target of Action
The primary target of 3,5-Difluoro-2-methoxybenzamide is the bacterial cell division protein, FtsZ . FtsZ plays a crucial role in bacterial cell division and has been identified as a target for antimicrobial development .
Mode of Action
This compound interacts with its target, FtsZ, by inhibiting its function . This interaction results in the disruption of bacterial cell division, thereby inhibiting the growth and proliferation of bacteria
Result of Action
The inhibition of FtsZ by this compound leads to the disruption of bacterial cell division. This results in the inhibition of bacterial growth and proliferation, thereby exerting an antimicrobial effect .
Biochemische Analyse
Biochemical Properties
3,5-Difluoro-2-methoxybenzamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with enzymes involved in metabolic pathways, where it can act as an inhibitor or activator. For instance, this compound has been shown to inhibit certain enzymes that are crucial for cellular metabolism, thereby affecting the overall metabolic flux . Additionally, it can bind to specific proteins, altering their conformation and function, which can lead to changes in cellular processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the signaling pathways that regulate cell growth and apoptosis, leading to altered cell proliferation and survival rates . It also impacts gene expression by binding to transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes involved in metabolic and signaling pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules such as enzymes and proteins, leading to enzyme inhibition or activation. For instance, this compound can inhibit enzymes involved in the synthesis of essential cellular components, thereby disrupting normal cellular functions . Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, leading to altered transcriptional activity and subsequent changes in cellular processes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under ambient conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to this compound can result in sustained changes in cellular metabolism and function, which may be beneficial or detrimental depending on the context of the study.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and other adverse effects . Studies have shown that there is a threshold dose beyond which the compound can cause significant changes in cellular and physiological functions, including potential toxic effects on vital organs.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and clearance from the body. For instance, it can be metabolized by liver enzymes, leading to the formation of metabolites that may have different biological activities . The compound can also affect metabolic flux by altering the activity of key enzymes involved in metabolic pathways, leading to changes in metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . For example, this compound can be transported into cells via specific membrane transporters, and once inside, it can bind to intracellular proteins that facilitate its distribution to various organelles.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect cellular metabolism and energy production.
Eigenschaften
IUPAC Name |
3,5-difluoro-2-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2/c1-13-7-5(8(11)12)2-4(9)3-6(7)10/h2-3H,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWCUSLITGYYTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1F)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201304883 | |
| Record name | 3,5-Difluoro-2-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201304883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874804-09-8 | |
| Record name | 3,5-Difluoro-2-methoxybenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874804-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Difluoro-2-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201304883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1,4-Dioxaspiro[4.4]nonane-6-carboxylic acid](/img/structure/B1356602.png)




![4-[Butyl(methyl)amino]benzaldehyde](/img/structure/B1356609.png)

